molecular formula C13H14FNO3 B581989 Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate CAS No. 845256-59-9

Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate

Cat. No. B581989
Key on ui cas rn: 845256-59-9
M. Wt: 251.257
InChI Key: JECCYYOJLNSUHX-UHFFFAOYSA-N
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Patent
US08987251B2

Procedure details

Selectfluor® (181.2 g, 511.4 mmol) was added portion-wise (about 25 g portions) to a ice cold solution of benzyl 4-(trimethylsilyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (142 g, 465 mmol) in CH3CN (2 L) over approximately 30 minutes. The ice bath was removed and the mixture was allowed to stand for 12 hours. The mixture was concentrated to a slurry, diluted with EtOAc and brine and the layers were separated. The brine phase was extracted once with EtOAc, and the combined organic phases were washed with saturated NaHCO3 and brine, dried over Na2SO4, filtered and concentrated in vacuo to provide the desired product as a dark thick oil (112 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+]([F:21])(CC2)C1.C[Si](C)(C)[O:24][C:25]1[CH2:30][CH2:29][N:28]([C:31]([O:33][CH2:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:32])[CH2:27][CH:26]=1>CC#N>[F:21][CH:30]1[C:25](=[O:24])[CH2:26][CH2:27][N:28]([C:31]([O:33][CH2:34][C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[O:32])[CH2:29]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
142 g
Type
reactant
Smiles
C[Si](OC1=CCN(CC1)C(=O)OCC1=CC=CC=C1)(C)C
Name
Quantity
2 L
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a slurry
ADDITION
Type
ADDITION
Details
diluted with EtOAc and brine
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The brine phase was extracted once with EtOAc
WASH
Type
WASH
Details
the combined organic phases were washed with saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1CN(CCC1=O)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 112 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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